molecular formula C14H18FNO2 B7508920 Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone

Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone

Cat. No.: B7508920
M. Wt: 251.30 g/mol
InChI Key: RJIMNNPGILIATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone, also known as LY2940094, is a small molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K) pathway. This pathway plays an important role in regulating multiple cellular processes, including cell growth, differentiation, and survival. Dysregulation of PI3K pathway has been implicated in various diseases, including cancer, inflammation, and metabolic disorders. Therefore, LY2940094 has been studied extensively as a potential therapeutic agent for these diseases.

Mechanism of Action

Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone inhibits PI3K pathway by targeting the p110α subunit of PI3K, which is frequently mutated or overexpressed in various cancers. By inhibiting p110α, this compound blocks the downstream signaling of PI3K pathway, including the activation of AKT and mTOR, which are important regulators of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the PI3K pathway. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In metabolic disorders, this compound has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. In addition, this compound has been extensively studied in preclinical models of cancer, inflammation, and metabolic disorders, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using this compound in lab experiments. It is a specific inhibitor of p110α subunit of PI3K, which limits its use in studying other isoforms of PI3K. In addition, this compound has not been studied extensively in clinical trials, which limits its potential for translation to human therapies.

Future Directions

There are several future directions for the study of Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone. One potential direction is to study its efficacy in combination with other targeted therapies, such as inhibitors of AKT and mTOR. In addition, further studies are needed to determine the safety and efficacy of this compound in clinical trials for various diseases, including cancer, inflammation, and metabolic disorders. Finally, the development of more potent and specific inhibitors of PI3K pathway, including p110α subunit, may provide new therapeutic options for these diseases.

Synthesis Methods

The synthesis of Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with 1-aminocyclohexane, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 5-fluoro-2-methoxybenzoyl chloride to yield this compound.

Scientific Research Applications

Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone has been extensively studied in preclinical models of cancer, inflammation, and metabolic disorders. In cancer, this compound has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in preclinical models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In metabolic disorders, this compound has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes.

Properties

IUPAC Name

azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-18-13-7-6-11(15)10-12(13)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIMNNPGILIATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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